molecular formula C8H8N2O3S B549257 Zonisamide CAS No. 68291-97-4

Zonisamide

Cat. No.: B549257
CAS No.: 68291-97-4
M. Wt: 212.23 g/mol
InChI Key: UBQNRHZMVUUOMG-UHFFFAOYSA-N
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Description

Zonisamide is a synthetic compound classified as a sulfonamide and is chemically known as 1,2-benzisoxazole-3-methanesulfonamide. It is primarily used as an anticonvulsant medication to treat partial seizures in adults. This compound has also shown efficacy in treating other conditions such as Parkinson’s disease and dementia with Lewy bodies .

Mechanism of Action

Target of Action

Zonisamide, a sulfonamide anticonvulsant, primarily targets voltage-gated sodium channels and T-type calcium channels . It also binds allosterically to GABA receptors . These targets play crucial roles in neuronal signaling and the regulation of neurotransmitter release.

Mode of Action

This compound acts by blocking the repetitive firing of voltage-gated sodium channels, leading to a reduction of T-type calcium channel currents . This action inhibits the propagation of seizure activity in the brain. Additionally, this compound’s allosteric binding to GABA receptors may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses endoplasmic reticulum stress-induced neuronal cell damage, which is a key player in the development of various neurological disorders . It also modulates immune and inflammatory pathways, thereby preserving cerebellar integrity and function .

Pharmacokinetics

This compound is rapidly and completely absorbed, with a bioavailability close to 100% . The drug is metabolized in the liver through the CYP3A4 enzyme . It has a long elimination half-life of 63 hours in plasma , allowing for once or twice-daily dosing. This compound is excreted via the kidneys (62%) and feces (3%) .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of neuronal cell damage and apoptosis . It also significantly inhibits the Bax and caspase-3 activity, upregulates Bcl-2 activity, and decreases the proportion of TUNEL-positive cells in heart tissues . These actions contribute to its neuroprotective effects.

Action Environment

For instance, the metabolism of this compound through the CYP3A4 enzyme can be influenced by drugs that induce or inhibit this enzyme . Therefore, it’s crucial to consider these factors when prescribing and taking this compound.

Biochemical Analysis

Biochemical Properties

Zonisamide may act by blocking repetitive firing of voltage-gated sodium channels, leading to a reduction of T-type calcium channel currents or by binding allosterically to GABA receptors . This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .

Cellular Effects

This compound has been found to enhance neurite elongation in cultured primary motor neurons and NSC34 cells in a concentration-dependent manner . It also protects against oxidative stress-induced cell death of primary motor neurons . In a mouse model of sciatic nerve autograft, this compound increased the size of axons distal to the transected site .

Molecular Mechanism

It may also bind allosterically to GABA receptors .

Temporal Effects in Laboratory Settings

This compound has a long half-life (63-69h in healthy volunteers) which allows twice-daily, or even once-daily, dosing . It undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl this compound (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated .

Dosage Effects in Animal Models

In animal models, this compound is a broad-spectrum antiepileptic drug because it shows activity in models in which phenytoin, carbamazepine, and valproate are effective . There is a wide margin between doses of this compound that are effective in animal models of epilepsy and those that produce adverse effects in the central nervous system (CNS) of animals .

Metabolic Pathways

This compound undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl this compound (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated . The reduction of this compound to 2-sulfamoylacetylphenol is mediated by the CYP3A4 isoenzyme .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of >90% . Its volume of distribution in adults is 1.0–1.9 L/kg, and plasma protein binding is 40% .

Subcellular Localization

Given its mechanism of action, it is likely that this compound is localized in the neuronal cells where it interacts with voltage-gated sodium channels and GABA receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zonisamide can be synthesized through various methods, one of which involves the reaction of 2-aminobenzisoxazole with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions: Zonisamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Zonisamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

1,2-benzoxazol-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQNRHZMVUUOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046023
Record name Zonisamide
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Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zonisamide
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Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4), Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid., In water, 0.80 mg/L, temp not specified, 2.09e+00 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Vapor Pressure

3.3X10-6 mm Hg at 25 °C /Estimated/
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Mechanism of Action

The mechanism of action by which zonisamide controls seizures has not been fully established. However, its antiepileptic properties may be due to its effects on sodium and calcium channels. Zonisamide blocks sodium channels and reduces voltage-dependent, transient inward currents, stabilizing neuronal membranes and suppressing neuronal hypersynchronization. It affects T-type calcium currents, but has no effect on L-type calcium currents. Zonisamide suppresses synaptically-driven electrical activity by altering the synthesis, release, and degradation of neurotransmitters, such as glutamate, gamma-aminobutyric acid (GABA), dopamine, serotonin (5-hydroxytryptamine [5-HT]), and acetylcholine. Furthermore, it binds to the GABA/benzodiazepine receptor ionophore complex without producing changes in chloride flux. _In vitro_ studies have suggested that zonisamide does not affect postsynaptic GABA or glutamate responses, nor the neuronal or glial uptake of [3H]-GABA., The exact method by which zonisamide exerts its anticonvulsant effect is unknown. Some in vitro studies suggest a blockade of sodium channels, with consequent stabilization of neuronal membranes and suppression of neuronal hypersynchronization, whereas other in vitro studies have shown zonisamide to suppress synaptically-driven electrical activity without affecting postsynaptic GABA or glutamate responses. It appears then, that zonisamide dose not potentiate the synaptic activity of GABA. Zonisamide also serves as a weak inhibitor of carbonic anhydrase., Epileptiform discharges and behavioral seizures may be the consequences of excess excitation associated with the neurotransmitter glutamate, or from inadequate inhibitory effects associated with gamma-aminobutyric acid (GABA). Synaptic effects of these neurotransmitters are terminated by the action of transporter proteins that remove amino acids from the synaptic cleft. Excitation initiated by the synaptic release of glutamate is attenuated by the action of glial transporters glutamate-aspartate transporter (GLAST) and glutamate transporter-1 (GLT-1), and the neuronal transporter excitatory amino-acid carrier-1 (EAAC-1). GABA is removed from synaptic regions by the action of the transporters proteins GABA transporter-1 (GAT-1) and GABA transporter-3 (GAT-3). Albino rats with chronic, spontaneous recurrent seizures induced by the amygdalar injection of eCl3 were treated for 14 days with zonisamide (ZNS) (40 mg/kg, ip). Control animals underwent saline injection into the same amygdalar regions. Treatment control for both groups of intracerebrally injected animals was ip injection of equal volumes of saline. Western blotting was used to measure the quantity of glutamate and GABA transporters in hippocampus and frontal cortex. ZNS caused increase in the quantity of EAAC-1 protein in hippocampus and cortex and down regulation of the GABA transporter GAT-1. These changes occurred in both experimental and ZNS treated control animals. These data show that the molecular effect of ZNS, with up-regulation of EAAC-1 and decreased production of GABA transporters, should result in increased tissue and synaptic concentrations of GABA.
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Color/Form

White needles from ethyl acetate

CAS No.

68291-97-4
Record name Zonisamide
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Record name Zonisamide
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Record name 1,2-Benzisoxazole-3-methanesulfonamide
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Melting Point

161-163 °C, 160-163 °C, 161 - 163 °C
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Record name Zonisamide
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Synthesis routes and methods I

Procedure details

A 250 ml three necked flask, equipped with mechanical stirrer, Dean-Stark trap and condenser, was charged with 1,2-benzisoxazole-3-methanesulfonic acid methyl ester (10 grams, 0.044 mole, obtained from a commercial vendor) and toluene (100 ml). The suspension was heated to reflux while azeotropic distillation of water was performed, during 2 hours. The mixture was thereafter cooled under nitrogen atmosphere to 10° C. and DMF (0.36 ml, 0.0044 mole, 0.1 molar equivalent) was added to the mixture. Oxalyl chloride (4.1 ml, 0.047 mole, 1.07 molar equivalent) was then added drop-wise at 10-15° C. during 30 minutes and the reaction mixture was heated to 40° C. and was kept at this temperature for 4 hours. Ammonia (gas) (3.0 grams, 4 molar equivalents) was then bubbled into the reaction mixture at 10-18° C. during 2 hours and the reaction mixture was kept at ambient temperature overnight. The obtained precipitate was collected by filtration and slurried in 25% ammonium hydroxide (40 ml) at ambient temperature for 2 hours. The obtained solid was collected by filtration, washed with water and dried under reduced pressure at 50° C., overnight to obtain crude zonisamide (7.4 grams, 80.4% yield) having a purity of 98.7%, as determined by HPLC.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Name
1,2-benzisoxazole-3-methanesulfonic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.36 mL
Type
reactant
Reaction Step Four
Quantity
4.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
80.4%

Synthesis routes and methods II

Procedure details

1,2-Benzisoxazole-3-methanesulfonic acid (1) (20.0 g, 93.8 mmol) was mixed with acetonitrile (60 mL) and heated to reflux. The clear solution was cooled to 65° C. and phosphorous oxychloride (5.7 mL; 62.3 mmol) was added. The mixture was heated to reflux for 10 hours and then cooled to room temperature. Ethyl acetate (100 mL) was added and the mixture was filtered through CELITE™, which was subsequently washed with ethyl acetate (40 mL). The filtrate was cooled in an ice bath and ammonia gas was bubbled through the solution for 1 hour. The mixture was concentrated and water (100 mL) was added. The mixture was heated to reflux and cooled. It was concentrated, cooled in an ice-bath and filtered to yield crude zonisamide. Purification was achieved by recrystallization from iso-propanol/water. The yield of purified product was 78.8%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Zonisamide
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Customer
Q & A

Q1: What are the primary mechanisms of action of zonisamide in exerting its anticonvulsant effects?

A1: this compound exhibits multiple mechanisms of action, primarily targeting neuronal excitability. It blocks voltage-gated sodium channels, reducing neuronal hyperexcitability. [] Additionally, it inhibits T-type calcium channels, further dampening neuronal firing. [, ]

Q2: Does this compound interact with neurotransmitter systems to exert its therapeutic effects?

A2: Yes, beyond its direct effects on ion channels, this compound also influences neurotransmitter systems. It indirectly inhibits glutamate receptors, reducing excitatory neurotransmission. [] Furthermore, it enhances the release of GABA, an inhibitory neurotransmitter, contributing to its anticonvulsant activity. []

Q3: How does this compound's modulation of neurotrophins contribute to its potential for treating nerve damage?

A3: Research suggests that this compound promotes nerve regeneration by inducing the expression of nerve growth factors (NGF, BDNF, NT4/5) and their receptors (Ntrk1, Ntrk2). This upregulation of neurotrophic factors likely contributes to the enhanced neurite elongation observed in preclinical studies. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound, a 1,2-benzisoxazole derivative, has the molecular formula C8H8N2O3S and a molecular weight of 212.23 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic analysis, standard characterization methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are routinely employed to confirm the structure and purity of this compound.

Q6: Are there studies investigating the stability of this compound in extemporaneously compounded oral suspensions?

A6: Yes, studies have examined the stability of this compound in various formulations, including oral suspensions. Research suggests that simple syrup and methylcellulose suspensions of this compound (10 mg/mL) prepared from commercially available capsules remained stable for at least 28 days at room temperature or under refrigeration. []

Q7: What are the implications of this compound's stability in different formulations for its clinical use?

A7: Understanding this compound's stability in various formulations is crucial for ensuring consistent dosing and therapeutic efficacy. Especially for patients who have difficulty swallowing tablets or capsules, stable and bioequivalent oral suspensions are essential for safe and effective treatment. []

Q8: What is the typical half-life of this compound, and what are the implications for its dosing regimen?

A8: this compound exhibits a relatively long half-life of approximately 60 hours, permitting convenient once- or twice-daily administration. This prolonged half-life contributes to sustained therapeutic levels and improved patient compliance. []

Q9: How is this compound metabolized, and are there any pharmacogenetic considerations for its clinical use?

A9: this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, specifically CYP3A4, CYP2C19, and CYP3A5. While the research papers provided do not delve into pharmacogenomics, genetic variations in these enzymes could potentially influence this compound metabolism and contribute to interindividual variability in drug response. []

Q10: Has this compound shown efficacy in preclinical models of epilepsy?

A10: Yes, this compound has demonstrated significant anticonvulsant activity in various animal models of epilepsy. Studies have shown its effectiveness in suppressing seizures induced by electroshock, pentylenetetrazol (PTZ), and other convulsant agents. [, ]

Q11: Beyond its established role in epilepsy management, what other potential therapeutic applications of this compound are being explored?

A11: Research suggests that this compound might be beneficial for conditions beyond epilepsy, including Parkinson's disease, neuropathic pain, and migraine prophylaxis. Clinical trials have shown promising results for this compound as an adjunct therapy for Parkinson's disease, improving motor function and reducing "wearing-off" time. [, , ]

Q12: Has this compound demonstrated efficacy in ameliorating specific symptoms of Parkinson's disease in preclinical models?

A12: Yes, this compound has shown promising results in animal models of Parkinson's disease. Studies in MPTP-treated mice and marmosets revealed that while this compound did not prevent dopamine depletion, it did increase striatal dopamine turnover, suggesting a potential neuroprotective effect. []

Q13: What are the common adverse effects associated with this compound treatment, and how do they compare with other antiepileptic drugs?

A13: this compound is generally well-tolerated, with most adverse events being mild to moderate in severity. The most frequently reported adverse effects include somnolence, dizziness, anorexia/weight loss, ataxia, agitation, and cognitive impairment. [] The incidence of these adverse events tends to decline with continued treatment. []

Q14: What analytical techniques are commonly employed to quantify this compound levels in biological fluids like plasma and breast milk?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for quantifying this compound concentrations in biological samples. This technique offers high sensitivity and selectivity for accurate measurement of this compound levels. []

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